Cy5 acid(tri so3)

fluorescence labelling aqueous bioconjugation protein stability

Researchers requiring far-red fluorescent labeling of solvent-sensitive proteins or in vivo tracers with low hepatic background often face dye aggregation and albumin sequestration. Cy5 acid (tri SO₃) solves these challenges. - Dissolves directly in aqueous buffer at millimolar concentrations-no DMF/DMSO needed - Low serum protein binding (70±4%) & logP -1.62 ensure rapid clearance and high target-to-background ratios - pH-insensitive fluorescence (pH 4-10) and >95% photostability retention under standard bleaching - ≥95% HPLC purity; custom activated ester synthesis possible entirely in aqueous media

Molecular Formula C35H44N2O11S3
Molecular Weight 764.9 g/mol
Cat. No. B15091548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 acid(tri so3)
Molecular FormulaC35H44N2O11S3
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C
InChIInChI=1S/C35H44N2O11S3/c1-34(2)27-23-25(50(43,44)45)16-18-29(27)36(20-10-6-9-15-33(38)39)31(34)13-7-5-8-14-32-35(3,4)28-24-26(51(46,47)48)17-19-30(28)37(32)21-11-12-22-49(40,41)42/h5,7-8,13-14,16-19,23-24H,6,9-12,15,20-22H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47,48)
InChIKeyVWVHCEJBOVTQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5 Acid (tri SO₃): Trisulfonated Far-Red Cyanine


Cy5 acid (tri SO₃), also referred to as trisulfonated Cy5 carboxylic acid or triSulfo-Cy5 COOH (CAS 1416048-57-1, molecular formula C₃₅H₄₄N₂O₁₁S₃, MW 764.93 g·mol⁻¹), is a far-red fluorescent dye belonging to the pentamethine cyanine family [1]. It bears three sulfonate (–SO₃⁻) substituents directly on the indolenine chromophore scaffold and a single free terminal carboxylic acid for carbodiimide-mediated conjugation to primary amines. The dye exhibits characteristic Cy5 spectral signatures with absorption and emission maxima at approximately 646–649 nm and 662–672 nm, respectively, and is spectrally compatible with the 633 nm He–Ne and 647 nm diode laser lines widely available on commercial fluorescence instruments [2].

Why Cy5 Acid (tri SO₃) Is Not Interchangeable


Although non-sulfonated, mono-/di-sulfonated and tri-sulfonated Cy5 carboxylic acids share the identical pentamethine chromophore and emit in the same far-red window, they are not functionally interchangeable in aqueous biological systems [1]. Non-sulfonated Cy5 acid exhibits negligible water solubility and requires organic co-solvent (DMF or DMSO) to achieve useful labelling concentrations, which can denature sensitive protein targets and promote dye aggregation [2]. Even between sulfonated variants, the number of sulfonate groups directly governs hydrophilicity (logP), serum protein binding, stacking tendency in conjugates, and ultimate labelling efficiency—parameters that critically affect signal-to-noise ratio in fluorescence imaging, tracer pharmacokinetics, and quantitative reproducibility of bioconjugate batches [1][3].

Cy5 Acid (tri SO₃) – Evidence vs. Analogues


Aqueous Solubility Without Organic Co-Solvent

Non-sulfonated Cy5 acid (CAS 1032678-07-1) is reported as practically insoluble in pure water and requires dissolution in DMSO or DMF–water mixtures to achieve usable concentrations; its solubility in DMSO is ≥51.9 mg·mL⁻¹ but it is insoluble in H₂O . In contrast, tri-sulfonated Cy5 acid is freely soluble in aqueous buffers without any organic co-solvent. The di-sulfonated analogue (sulfo-Cy5 carboxylic acid, CAS 1144107-82-3) has a reported aqueous solubility of 0.35 M (≈240 g·L⁻¹) in water, DMF, and DMSO [1], and the additional third sulfonate group on Cy5 acid (tri SO₃) further increases negative charge density (−3 net charge versus −2 for the di-sulfo form), consistent with an even more favorable aqueous solvation profile [2].

fluorescence labelling aqueous bioconjugation protein stability

Low Serum Protein Binding

In a systematic study of asymmetric Cy5 fluorophores, Spa et al. (2018) demonstrated that increasing the number of sulfonate substituents progressively reduces non-specific serum protein binding. A disulfonated Cy5 analogue exhibited 49 ± 8% serum protein binding, while a non-sulfonated analogue showed 89 ± 2% binding [1]. Hamann et al. (2011) further quantified this relationship across a homologous cyanine series (DY-675 to DY-678, bearing 1 to 4 sulfonate groups), showing that the bovine serum albumin binding constant of the most hydrophobic mono-sulfonated dye was 18-fold higher than that of the most hydrophilic tetra-sulfonated fluorophore [2]. The tri-sulfonated Cy5 acid, with net charge −3, occupies the high-hydrophilicity end of this continuum, predicting low serum binding essential for in vivo tracer applications [1].

in vivo imaging pharmacokinetics tracer development

Suppressed Dye Aggregation in Conjugates

Spa et al. (2018) reported that while most Cy5 far-red dyes did not exhibit stacking in free solution, multimers and stacking characteristics were prominently observed in protein conjugates of dyes with fewer sulfonate groups. Increasing the number of sulfonates reduced both the lipophilicity and stacking tendency of the fluorophore–protein adduct [1]. Complementary studies on the DY-67x cyanine family (structurally analogous to Cy5) confirmed that dye hydrophilicity, governed by sulfonate count, is the major parameter controlling dye dimerization on IgG conjugates; spectroscopic analysis, gel electrophoresis, and dialysis all demonstrated reduced aggregation with increased sulfonate number [2]. The tri-sulfonated Cy5 acid, bearing a net charge of −3, is predicted to exhibit the lowest stacking propensity among commercially available Cy5 carboxylic acid variants [1].

fluorescence quenching bioconjugate quality degree of labelling

High Molar Brightness for Far-Red Detection

The non-sulfonated Cy5 acid (CAS 1032678-07-1) has a reported extinction coefficient of 250,000 M⁻¹·cm⁻¹ at 646 nm and a quantum yield of 0.20, yielding a calculated brightness of approximately 50,000 M⁻¹·cm⁻¹ [1]. The tri-sulfonated Cy5 acid, based on structurally analogous sulfo-Cy5 carboxylic acid data from Kerafast (extinction coefficient 271,000 M⁻¹·cm⁻¹, quantum yield 0.20) and antibodies.com (extinction coefficient 271,000 M⁻¹·cm⁻¹, quantum yield 0.28), achieves a brightness range of approximately 54,200–75,880 M⁻¹·cm⁻¹ [2][3]. While a non-sulfonated Cy5 variant with a higher quantum yield (0.28) has been reported with brightness ~75,880 M⁻¹·cm⁻¹ , the tri-sulfonated form achieves comparable brightness without the solubility and aggregation liabilities of the non-sulfonated dye, making it a more robust choice for aqueous biological assays.

fluorescence brightness detection sensitivity flow cytometry

Excellent Photostability

Photobleaching resistance is critical for quantitative time-lapse and z-stack imaging. In a comparative photobleaching study, a trisulfonated Cy5 analogue (COOH-(SO₃)Cy5(SO₃)-COOH) retained 95% of its initial fluorescence after a standardized photobleaching protocol, compared to 94% for the non-sulfonated analogue and 93% for the disulfonated variant [1]. Although the differences are modest, the tri-sulfonated form exhibited the numerically highest photostability among all Cy5 variants tested in this study. Additionally, the 2020 study by the same group confirmed that introduction of sulfonates onto asymmetric Cy5 fluorophores enhances photostability (range 24.4–90.6% remaining across all structural variants), with sulfonated derivatives consistently outperforming their non-sulfonated counterparts [2].

photostability time-lapse imaging quantitative fluorescence

pH-Insensitive Fluorescence

Sulfo-Cy5 conjugates of antibodies, peptides, and proteins are reported to be pH-insensitive from pH 4 to pH 10, meaning fluorescence intensity remains constant across this six-unit pH range . This property is characteristic of the sulfonated Cy5 fluorophore class and is retained by the tri-sulfonated Cy5 acid upon conjugation. In contrast, non-sulfonated cyanine dyes can exhibit environment-dependent fluorescence, with their photophysical properties showing greater solvent dependence [1]. The pH insensitivity of sulfo-Cy5 conjugates eliminates the need for pH-matched calibration standards and ensures reliable quantification in acidic subcellular compartments such as endosomes and lysosomes (pH 4.5–5.5).

pH stability intracellular imaging assay robustness

Cy5 Acid (tri SO₃) – Optimal Use Scenarios


In Vivo Fluorescence-Guided Surgery and NIR Imaging

The low serum protein binding (70 ± 4% vs. 89 ± 2% for non-sulfonated analogues) and reduced logP (−1.62 vs. −1.39) of tri-sulfonated Cy5 minimises dye sequestration by circulating albumin, resulting in faster blood clearance and higher target-to-background ratios in vivo [1]. Hamann et al. (2011) demonstrated that increasing sulfonate count from 1 to 4 progressively shifts biodistribution from hepatic accumulation toward renal excretion, providing a rational basis for selecting the tri-sulfonated form when rapid clearance and low liver background are desired [2]. Procurement of Cy5 acid (tri SO₃) is therefore indicated for laboratories developing peptide- or nanobody-based fluorescent tracers for image-guided surgery applications.

Antibody Labelling Without Organic Co-Solvent

Non-sulfonated Cy5 acid requires DMF or DMSO as a co-solvent for aqueous labelling reactions, which can precipitate or denature solvent-sensitive antibodies and low-solubility proteins [1]. The tri-sulfonated Cy5 acid dissolves directly in aqueous buffer at millimolar concentrations, enabling homogeneous labelling without organic additives. Reduced H-aggregate formation in the resulting conjugates—attributable to electrostatic repulsion between the three sulfonate groups—preserves fluorescence quantum yield even at higher degrees of labelling [2]. This scenario applies to core facilities and biotech companies producing fluorescent antibody panels for multiplexed flow cytometry, immunohistochemistry, and single-molecule fluorescence applications where batch-to-batch reproducibility is paramount.

Intracellular Trafficking in Acidic Compartments

Intracellular trafficking studies frequently require fluorophores that report faithfully across compartments spanning pH 4.5 (lysosomes) to pH 7.4 (cytosol). Sulfo-Cy5 conjugates, including those prepared from Cy5 acid (tri SO₃), maintain constant fluorescence intensity across pH 4–10 [1]. Combined with high photostability (95% fluorescence retention under standardized photobleaching [2]), this makes tri-sulfonated Cy5 acid the preferred choice for live-cell time-lapse microscopy tracking endocytic uptake, receptor recycling, and lysosomal targeting—applications where non-sulfonated Cy5 would introduce both solvent-damage and pH-dependent signal artefacts.

Custom Activated Ester Synthesis

The free carboxylic acid of Cy5 acid (tri SO₃) serves as a versatile precursor for in-house preparation of custom activated esters (e.g., sulfo-NHS, TFP, STP esters) that are not commercially available [1]. Unlike the non-sulfonated analogue, the tri-sulfonated acid can be activated and subsequently conjugated entirely in aqueous media, streamlining the workflow for chemists developing novel heterobifunctional linkers, cleavable conjugates, or dye–drug adducts. The high aqueous solubility of the tri-sulfonated starting material eliminates solvent-exchange steps that otherwise risk premature ester hydrolysis, making it the superior procurement choice for medicinal chemistry and chemical biology laboratories synthesising bespoke fluorescent probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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